molecular formula C17H16O4 B600360 2,3-Dimethoxy-2'-hydroxychalcone CAS No. 42220-80-4

2,3-Dimethoxy-2'-hydroxychalcone

Cat. No. B600360
CAS RN: 42220-80-4
M. Wt: 284.31
InChI Key:
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Description

2,3-Dimethoxy-2’-hydroxychalcone (DMHC) is an organic compound with the molecular formula C17H16O4 . It appears as a yellow shining powder . It is soluble in chloroform .


Synthesis Analysis

DMHC can be synthesized via Claisen–Schmidt condensation of 2-hydroxy-acetophenones with appropriately substituted benzaldehydes in basic conditions . The procedure involves grinding acetophenone with one equivalent of sodium hydroxide and benzaldehyde derivative for ten minutes using a mortar and pestle .


Molecular Structure Analysis

The molecular weight of DMHC is 284.31 . The SMILES string representation of DMHC is COc1cccc(\\C=C\\C(=O)c2ccccc2O)c1OC .


Chemical Reactions Analysis

DMHC is a building block used in various chemical synthesis such as in the synthesis of new flavanoid and chalcone derivatives . It can also be used in the synthesis of (E)-chalcones [(E)-1,3-diarylprop-2-en-1-ones] .


Physical And Chemical Properties Analysis

DMHC is a solid compound . It has a molecular weight of 284.31 . It is soluble in chloroform .

Scientific Research Applications

  • Pharmacological Properties :

    • Inhibitory Effects on Inflammatory Mediators : 2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone and related compounds have been shown to inhibit enzymic lipid peroxidation, peroxyl scavenging activity, and reduce LTB4 release from human neutrophils. These findings indicate potential anti-inflammatory properties (Ballesteros et al., 1995).
    • Anticoagulant Properties : A study on the coupling of 2-hydroxychalcones with other compounds under iodine catalysis revealed a new class of potential anticoagulants with 2,8-dioxabicyclo[3.3.1]nonane core (Ganguly et al., 2013).
    • Cytotoxic and Anticancer Activity : 3',4'-dimethoxy flavonol synthesized from 3,4-dimethoxy-2'-hydroxychalcon under basic conditions displayed antioxidant activity and weak anticancer activity (Rokim, 2019).
  • Synthesis Techniques :

    • Ultrasound-Assisted Synthesis : A study demonstrated the synthesis of 3,4-Dimethoxy-4′-hydroxychalcone using ultrasonic radiation and dry HCl(g) as a catalyst. This method was noted for its short reaction time and high yield (Xiangdana, 2012).
    • Direct Epoxidation : The synthesis of α,β-epoxy-2'-hydroxychalcones by direct epoxidation of (E)-2'-hydroxychalcones using dimethyldioxirane at subambient temperatures was reported. This method provides a convenient precursor to flavonoid-type natural products (Adam et al., 1992).
  • Other Applications :

    • Potential Antiinflammatory Effects : Chalcone dihalides, including 2′-Hydroxy-3′,4′-dimethoxy-3-nitrochalcone dibromide, upon cyclization, gave corresponding flavones. These compounds are discussed in the context of antiinflammatory effects (Donnelly et al., 1972).

Safety And Hazards

Precautionary statements for DMHC include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with eyes, skin, or clothing .

properties

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-16-9-5-6-12(17(16)21-2)10-11-15(19)13-7-3-4-8-14(13)18/h3-11,18H,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKXNGSRSNONCJ-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxy-2'-hydroxychalcone

CAS RN

34000-33-4
Record name 2,3-Dimethoxy-2′-hydroxychalcone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJF3CDH5PW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
36
Citations
H Kim, GS Youn, SY An, HY Kwon, SY Choi, J Park - BMB reports, 2016 - ncbi.nlm.nih.gov
Up-regulation of adhesion molecules plays an important role in the infiltration of leukocytes into the skin during the development of various inflammatory skin diseases, such as atopic …
Number of citations: 18 www.ncbi.nlm.nih.gov
TD Tran, H Park, GF Ecker, KM Thai - 12th International Electronic …, 2008 - sciforum.net
A series of 2’-hydroxychalcones was synthesized and screened for their in vitro inhibitory effects on PGE2 production from RAW 264.7 cells induced by LPS. Structure–activity …
Number of citations: 9 sciforum.net
TD Tran, H Park, HP Kim, GF Ecker, KM Thai - Bioorganic & medicinal …, 2009 - Elsevier
A series of 2′-hydroxychalcones has been synthesized and screened for their in vitro inhibitory activities of cyclooxygenase-2 catalyzed prostaglandin production from …
Number of citations: 57 www.sciencedirect.com
J Bronikowska, M Kłósek, T Janeczko… - Biomedicine & …, 2022 - Elsevier
Colon cancer is one of the leading causes of death in the world. The search for effective and minimally invasive methods of treating colon cancer is the aim of modern medicine. …
Number of citations: 6 www.sciencedirect.com
P MOSES, R DAHLBOM - ACTA CHEMICA SCANDINAVICA, 1965 - actachemscand.org
Ring-closure of the high-melting geometric isomer of 2, 3-dimethoxy-/S ‘-phenoxycinnamic, acid (Ia) gives 4, 5-dimethoxy-2% phenoxyindone. The low-melting isomer (Ib) gives in …
Number of citations: 4 actachemscand.org
M Sanchez-Gonzalez, JPN Rosazza - Journal of agricultural and …, 2006 - ACS Publications
Aspergillus alliaceus UI315 was examined for its potential to catalyze biotransformation reactions of chalcones that mimic plant biosynthetic processes. 3-(4‘ ‘-Hydroxyphenyl)-1-(2‘,4‘-…
Number of citations: 20 pubs.acs.org
H Abuarqoub, R Foresti, CJ Green… - American Journal of …, 2006 - journals.physiology.org
Chalcones are a group of plant-derived polyphenolic compounds that belong to the flavonoids family, and possess a wide variety of cytoprotective and modulatory functions. Chalcones …
Number of citations: 88 journals.physiology.org
B Orlikova, M Schnekenburger, M Zloh… - Oncology …, 2012 - spandidos-publications.com
Histone deacetylase enzymes (HDACs) are emerging as a promising biological target for cancer and inflammation. Using a fluorescence assay, we tested the in vitro HDAC inhibitory …
Number of citations: 98 www.spandidos-publications.com
JW Yang, SJ Yang, JM Na, HG Hahn… - … and biophysical research …, 2018 - Elsevier
The nucleotide-binding and oligomerization domain-like receptor containing a pyrin domain 3 (NLRP3) inflammasome is a multiprotein complex with a role in innate immune responses. …
Number of citations: 18 www.sciencedirect.com
DK Mahapatra, SK Bharti, V Asati - Current topics in medicinal …, 2017 - ingentaconnect.com
Chalcone or (E)-1,3-diphenyl-2-propene-1-one scaffold has gained considerable scientific interest in medicinal chemistry owing to its simple chemistry, ease in synthesizing a variety of …
Number of citations: 162 www.ingentaconnect.com

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